N-(2-(3-fluorophenyl)-2-methoxyethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
The compound “N-(2-(3-fluorophenyl)-2-methoxyethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a fused benzene and furan ring. It also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached, and a carboxamide group, which is a functional group derived from carboxylic acids .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For example, the benzofuran moiety might be synthesized using a method like the Gewald reaction, which is a method used to synthesize substituted furans . The fluorophenyl group could be introduced using a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might be reactive towards acids or bases, and the fluorophenyl group might undergo reactions like electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.Scientific Research Applications
Radiolabeling and Imaging Agents
One area of application involves the development of fluorinated derivatives for use as radiolabeling and imaging agents. For example, Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, aiming to improve imaging techniques for serotonin receptors. These compounds were radiolabeled with fluorine-18, and their biological properties were evaluated, suggesting potential applications in positron emission tomography (PET) imaging to assess dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).
Synthesis of Bioactive Compounds
Another significant application involves the synthesis of bioactive compounds. Owton et al. (1995) described the synthesis of analogs of rhein, an osteoarthritis drug, demonstrating improved systemic exposure in animal models. This research highlights the compound's relevance in developing new therapeutic agents with potential application in treating osteoarthritis and other inflammatory conditions (Owton et al., 1995).
Cytotoxicity and Anticancer Research
Research on cytotoxicity and anticancer properties is another application area. Hassan et al. (2014) synthesized and evaluated the cytotoxic activity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's utility in developing new anticancer agents (Hassan et al., 2014).
Drug Development
Further, the compound's structure has been utilized in the development of selective and orally efficacious inhibitors for kinase superfamily proteins, as demonstrated by Schroeder et al. (2009). This research showcases the compound's potential in targeted cancer therapies, specifically in inhibiting the Met kinase superfamily (Schroeder et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-15-8-4-6-13-10-16(25-18(13)15)19(22)21-11-17(24-2)12-5-3-7-14(20)9-12/h3-10,17H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFLNJBFEIPPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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